N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Description
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C19H18N4OS2 and its molecular weight is 382.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide, is a synthetic thiophene derivative . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions . .
Mode of Action
Thiophene derivatives have been reported to exhibit diverse biological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . The compound’s interaction with its targets likely results in changes that contribute to these therapeutic effects.
Biochemical Pathways
Given the diverse biological activities of thiophene derivatives, it can be inferred that multiple biochemical pathways may be affected .
Result of Action
Given the diverse biological activities of thiophene derivatives, it can be inferred that the compound likely exerts a range of molecular and cellular effects .
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-12-18(16-4-3-9-25-16)13(2)23(22-12)8-7-20-19(24)14-5-6-15-17(10-14)26-11-21-15/h3-6,9-11H,7-8H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXAJNKBICRMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC3=C(C=C2)N=CS3)C)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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